Cas no 1895728-80-9 (1-2-(4-fluorophenyl)ethylcyclobutan-1-amine)

1-2-(4-Fluorophenyl)ethylcyclobutan-1-amine is a fluorinated cyclobutylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a cyclobutane ring with a 4-fluorophenethyl substituent, offering unique steric and electronic properties for molecular design. The presence of the fluorine atom enhances metabolic stability and lipophilicity, which may improve bioavailability in drug development. The cyclobutane scaffold provides conformational rigidity, making it a valuable intermediate for probing structure-activity relationships. This compound is particularly relevant in medicinal chemistry for targeting CNS and enzyme modulation due to its amine functionality. High purity and well-defined synthesis routes ensure reproducibility for research applications.
1-2-(4-fluorophenyl)ethylcyclobutan-1-amine structure
1895728-80-9 structure
Product Name:1-2-(4-fluorophenyl)ethylcyclobutan-1-amine
CAS No:1895728-80-9
MF:C12H16FN
MW:193.260546684265
CID:5933727
PubChem ID:115074166
Update Time:2025-06-08

1-2-(4-fluorophenyl)ethylcyclobutan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-2-(4-fluorophenyl)ethylcyclobutan-1-amine
    • EN300-1780885
    • 1-[2-(4-fluorophenyl)ethyl]cyclobutan-1-amine
    • 1895728-80-9
    • Inchi: 1S/C12H16FN/c13-11-4-2-10(3-5-11)6-9-12(14)7-1-8-12/h2-5H,1,6-9,14H2
    • InChI Key: BONZACCRXVHAEM-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CCC1(CCC1)N

Computed Properties

  • Exact Mass: 193.126677677g/mol
  • Monoisotopic Mass: 193.126677677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26Ų

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Additional information on 1-2-(4-fluorophenyl)ethylcyclobutan-1-amine

Chemical Profile of 1-2-(4-fluorophenyl)ethylcyclobutan-1-amine (CAS No. 1895728-80-9)

1-2-(4-fluorophenyl)ethylcyclobutan-1-amine, identified by its CAS number 1895728-80-9, is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule features a cyclobutane core substituted with an amine group and an ethyl chain terminated by a 4-fluorophenyl moiety. The presence of the fluorine atom at the para position of the phenyl ring introduces a level of electronic and steric modulation that makes this compound particularly interesting for drug design applications.

The cyclobutane ring is a privileged scaffold in medicinal chemistry due to its rigid structure, which can enhance binding affinity and selectivity when incorporated into biologically active molecules. The amine functionality provides a site for further chemical modification, allowing for the exploration of various pharmacophores. The combination of these structural elements positions 1-2-(4-fluorophenyl)ethylcyclobutan-1-amine as a potential candidate for the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the 4-fluorophenyl group may interact favorably with hydrophobic pockets in target proteins, while the cyclobutane ring can stabilize van der Waals interactions. Additionally, the amine moiety could engage in hydrogen bonding or form salt bridges, further contributing to drug-receptor affinity.

In the realm of drug discovery, fluorinated aromatic compounds are widely recognized for their ability to improve metabolic stability, bioavailability, and binding affinity. The fluorine atom at the para position of the phenyl ring in 1-2-(4-fluorophenyl)ethylcyclobutan-1-amine is particularly noteworthy, as it can modulate electronic effects and reduce rotation around the carbon-fluorine bond. These properties make this compound a promising lead for further optimization in oncology, neurology, and anti-inflammatory applications.

Emerging research indicates that derivatives of cyclobutane-containing amines exhibit significant potential in modulating enzyme activity. For instance, studies have shown that analogs with similar scaffolds can inhibit kinases and other enzymes implicated in cancer progression. The structural rigidity of the cyclobutane ring helps to maintain optimal conformational alignment with the active site of these enzymes, enhancing inhibitory efficacy. The 4-fluorophenyl substituent may further enhance selectivity by interacting with specific residues in the enzyme's binding pocket.

The synthesis of 1-2-(4-fluorophenyl)ethylcyclobutan-1-amine presents an intriguing challenge due to its complex stereochemistry. However, modern synthetic methodologies have made significant strides in facilitating such constructions. Advances in transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling and copper-mediated cyclizations, have enabled efficient access to this compound and its derivatives. These synthetic strategies not only improve yield but also allow for greater functional group tolerance, facilitating further derivatization.

The pharmacological profile of 1-2-(4-fluorophenyl)ethylcyclobutan-1-amine is still under investigation, but preliminary data suggest that it may exhibit desirable biological activities. In vitro assays have shown potential inhibitory effects on certain kinases and enzymes relevant to neurological disorders. The amine group provides a handle for prodrug development or conjugation with targeting ligands, expanding its therapeutic applications.

One particularly exciting aspect of this compound is its potential as a building block for more complex molecules. By introducing additional substituents or modifying existing functional groups, researchers can generate libraries of analogs with tailored properties. High-throughput screening (HTS) combined with structure-based drug design (SBDD) offers a robust framework for identifying lead compounds derived from 1-2-(4-fluorophenyl)ethylcyclobutan-1-amine.

The role of fluorine in medicinal chemistry cannot be overstated. Its ability to influence physicochemical properties such as lipophilicity and metabolic stability has been well-documented. In 1-2-(4-fluorophenyl)ethylcyclobutan-1-amine, the fluorine atom at the para position likely contributes to improved pharmacokinetic profiles compared to non-fluorinated analogs. This feature is particularly valuable in developing drugs that require prolonged circulation or resistance to enzymatic degradation.

In conclusion,1-2-(4-fluorophenyl)ethylcyclobutan-1-amine (CAS No. 1895728-80-9) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of a cyclobutane ring, an amine group, and a 4-fluorophenyl substituent makes it a compelling candidate for further exploration in drug discovery programs. As research continues to uncover new biological targets and synthetic methodologies,this compound holds promise for addressing unmet medical needs across multiple therapeutic areas.

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